1-Bromo-4-cyclohexylbenzene

CAS No.: 25109-28-8

Cat. No.: VC1961789

Molecular Formula: C12H15B

Molecular Weight: 239.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25109-28-8 |

|---|---|

| Molecular Formula | C12H15B |

| Molecular Weight | 239.15 g/mol |

| IUPAC Name | 1-bromo-4-cyclohexylbenzene |

| Standard InChI | InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |

| Standard InChI Key | LVIJLEREXMVRAN-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC=C(C=C2)Br |

| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Identification

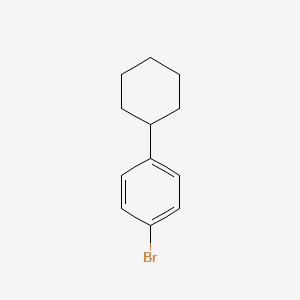

1-Bromo-4-cyclohexylbenzene consists of a brominated benzene ring with a cyclohexyl substituent at the para position relative to the bromine atom. This structure gives the compound its characteristic reactivity profile and physical properties.

Chemical Identifiers

The compound can be identified through various chemical notations and registry systems as detailed in the following table:

| Identifier | Value |

|---|---|

| CAS Number | 25109-28-8 |

| Molecular Formula | C₁₂H₁₅Br |

| Molecular Weight | 239.156 g/mol |

| IUPAC Name | 1-bromo-4-cyclohexylbenzene |

| InChI Key | LVIJLEREXMVRAN-UHFFFAOYSA-N |

| SMILES Notation | C1CCC(CC1)C2=CC=C(C=C2)Br |

| EC Number | 246-623-3 |

| MDL Number | MFCD00019339 |

| PubChem CID | 90718 |

The compound is also known by several synonyms including 4-bromophenylcyclohexane, 4-cyclohexylbromobenzene, p-bromophenylcyclohexane, and 4-bromo-1-cyclohexylbenzene .

Physical and Chemical Properties

1-Bromo-4-cyclohexylbenzene exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications in various chemical processes.

Key Physical Properties

The physical properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid |

| Appearance | Colorless to almost colorless clear liquid |

| Density | 1.287 g/cm³ |

| Refractive Index | 1.5595 |

| Boiling Point | 290.2°C at 760 mmHg; 90-94°C at 0.01 mmHg |

| Flash Point | 90-94°C/0.01 mmHg |

| LogP | 5.37 |

Synthesis Methods

Multiple synthetic approaches exist for the preparation of 1-bromo-4-cyclohexylbenzene, with palladium-catalyzed cross-coupling reactions representing one of the most efficient methods.

Suzuki-Miyaura Cross-Coupling Approach

A well-documented synthesis method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between bromocyclohexane and 4-bromophenylboronic acid:

-

Under nitrogen atmosphere, combine 2.45g (15 mmol) of 1-bromocyclohexane and 3.02g (15 mmol) of p-bromobenzeneboronic acid

-

Add 0.17g (0.15 mmol) tetrakis(triphenylphosphine)palladium, 0.05g (0.15 mmol) tetrabutylammonium bromide, and 4.15g (30 mmol) potassium carbonate to the reaction mixture

-

Add 20 mL/5 mL toluene/water mixed solvent to the flask

-

Heat the mixture to 80°C with stirring for 4 hours

-

Extract the reaction mixture with ethyl acetate

-

Dry the organic phase with magnesium sulfate and concentrate under reduced pressure

-

Recrystallize the obtained solid with n-heptane to yield the final product (3.13g, 87% yield)

This synthetic approach demonstrates high efficiency with yields reaching approximately 87%, making it suitable for both laboratory and potential industrial-scale production.

Applications and Uses

1-Bromo-4-cyclohexylbenzene serves multiple functions across different industries, particularly in advanced materials and pharmaceutical development.

Optoelectronic Applications

The compound is utilized as a component in organic light-emitting diodes (OLEDs), where its structural features contribute to the electronic and optical properties of these advanced display and lighting technologies . The brominated aromatic structure likely serves as a building block for more complex OLED materials.

Pharmaceutical Intermediates

1-Bromo-4-cyclohexylbenzene functions as an important pharmaceutical intermediate in the synthesis of various bioactive compounds . The brominated position provides a reactive site for further functionalization through various coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig transformations, enabling the construction of more complex molecular architectures with potential therapeutic applications.

Analytical Methods

Several analytical techniques can be employed for the identification and quantification of 1-Bromo-4-cyclohexylbenzene in various matrices.

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC methodology:

-

Column: Newcrom R1 or similar reverse-phase column

-

Mobile Phase: Acetonitrile, water, and phosphoric acid mixture

-

MS-Compatible Alternative: Replace phosphoric acid with formic acid for mass spectrometry applications

-

Scalability: Method is adaptable for both analytical and preparative separations

-

Applications: Suitable for impurity isolation and pharmacokinetic studies

This analytical approach provides flexibility for both research and quality control applications across pharmaceutical and materials science sectors.

| Category | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H413: May cause long-lasting harmful effects to aquatic life |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P273: Avoid release to the environment P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Incompatibilities | Oxidizing agents |

| GHS Pictogram | GHS07 (Exclamation mark) |

| Supplier | Purity | Available Quantities | Product Codes |

|---|---|---|---|

| TCI Chemical | >97.0% (GC) | 5g, 25g | B2686 |

| Thermo Scientific/Alfa Aesar | 98% | 5g, 25g | L04636, 11391637 |

| Manchester Organics | Not specified | Custom quantities | S55239 |

| American Elements | Not specified | Various packaging options | Not specified |

Pricing varies significantly based on quantity, with typical research quantities (5g) ranging from approximately $80-185 USD as of early 2025 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume